

A Head-to-Head Comparison of DGN462 and SAR3419 in Preclinical Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DGN462	
Cat. No.:	B12422277	Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for B-cell malignancies, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. This guide provides a detailed, data-driven comparison of two CD19-targeting ADCs, **DGN462** and SAR3419 (also known as coltuximab ravtansine), based on available preclinical data in lymphoma models. Both agents leverage the specificity of an anti-CD19 antibody to deliver a potent cytotoxic payload to malignant B-cells. However, their distinct payloads and linkers result in different mechanisms of action and, ultimately, varied anti-tumor efficacy.

Overview of DGN462 and SAR3419

DGN462 and SAR3419 are both investigational ADCs designed to target CD19, a cell surface protein broadly expressed on B-cells, making it an attractive target for the treatment of B-cell lymphomas.[1][2][3] Both ADCs utilize the same humanized anti-CD19 monoclonal antibody, huB4.[1][4][5] The primary distinction between these two agents lies in their cytotoxic payloads and the linker technology used to attach the payload to the antibody.

- **DGN462** (huB4-**DGN462**): This ADC employs a potent indolinobenzodiazepine DNA-alkylating payload, **DGN462**.[1][4] The payload is attached to the huB4 antibody via a cleavable disulfide linker, sulfo-SPDB.[1]
- SAR3419 (coltuximab ravtansine): This ADC is conjugated to a maytansine derivative, DM4, which acts as a microtubule inhibitor.[2][6][7] The DM4 payload is linked to the huB4 antibody

through a cleavable N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB) disulfide linker.[2][7]

Mechanism of Action

The anti-tumor activity of both **DGN462** and SAR3419 is initiated by the binding of the huB4 antibody to the CD19 receptor on the surface of lymphoma cells. This is followed by internalization of the ADC-CD19 complex. Once inside the cell, the distinct payloads are released and exert their cytotoxic effects through different mechanisms.

DGN462 Signaling Pathway

DGN462's payload is a DNA-alkylating agent.[8] Upon release within the cancer cell, it binds to the minor groove of DNA, causing damage that ultimately leads to cell cycle arrest and apoptosis.[9]

Click to download full resolution via product page

Caption: DGN462 Mechanism of Action.

SAR3419 Signaling Pathway

SAR3419 delivers the maytansinoid DM4, a potent microtubule-disrupting agent.[2][7] Once released, DM4 binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Click to download full resolution via product page

Caption: SAR3419 Mechanism of Action.

Preclinical Efficacy in Lymphoma Models

Direct comparative studies have demonstrated that **DGN462** has superior anti-tumor activity compared to SAR3419 in preclinical models of B-cell malignancies.[4][5][11]

In Vitro Cytotoxicity

DGN462 has shown greater potency in killing lymphoma and leukemia cell lines in vitro compared to SAR3419.[4][5]

Cell Line	Histology	DGN462 IC50 (pM)	SAR3419 IC50 (pM)
DoHH2	DLBCL	~10	>1000
Farage	DLBCL	~5	~500
SU-DHL-4	DLBCL	~1-10	~100-1000
SU-DHL-6	DLBCL	~1-10	~100-1000

Data compiled from publicly available research.[4][5]

In Vivo Anti-Tumor Activity

In xenograft models of diffuse large B-cell lymphoma (DLBCL), **DGN462** demonstrated a more potent, dose-dependent anti-tumor response and survival benefit compared to SAR3419.[4][11]

DoHH2 Subcutaneous Xenograft Model

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition
DGN462	1.7	Significant tumor growth delay
Non-targeting control ADC	1.7	No significant effect

Data based on a single intravenous dose.[1]

Farage Disseminated Xenograft Model

Treatment Group	Dose (mg/kg)	Increase in Lifespan
DGN462	0.17	Significant survival benefit
DGN462	1.7	>400%
SAR3419	2.5	Moderate survival benefit
SAR3419	5.0	Significant survival benefit

Data based on a single intravenous dose.[1][4]

Experimental Protocols

The following are summaries of the methodologies used in the preclinical evaluation of **DGN462** and SAR3419.

In Vitro Cell Viability Assay

Click to download full resolution via product page

Caption: In Vitro Viability Assay Workflow.

Lymphoma cell lines were seeded in 96-well plates and exposed to various concentrations of **DGN462** or SAR3419 for 72 hours.[1] Cell viability was assessed using a colorimetric MTT

assay, which measures the metabolic activity of cells.[1] The half-maximal inhibitory concentration (IC50) was then calculated to determine the potency of each ADC.[1]

Apoptosis Assay

To confirm the mechanism of cell death, apoptosis was measured by detecting the activation of caspases 3 and 7, key mediators of apoptosis.[1] An increase in caspase 3/7 activity following treatment with the ADCs was indicative of induced apoptosis.[1]

In Vivo Xenograft Models

Click to download full resolution via product page

Caption: In Vivo Xenograft Study Workflow.

The in vivo efficacy of **DGN462** and SAR3419 was evaluated in immunodeficient mice bearing human lymphoma xenografts.[1][6] For subcutaneous models (e.g., DoHH2), tumor cells were injected under the skin, and tumor volume was measured over time.[1] For disseminated models (e.g., Farage), cells were injected intravenously to mimic systemic disease, and survival was the primary endpoint.[1] Mice were treated with a single intravenous dose of the ADC or a control, and the effects on tumor growth and overall survival were monitored.[1][4]

Conclusion

Preclinical data strongly suggest that **DGN462** is a more potent anti-lymphoma agent than SAR3419. This enhanced activity is attributed to the highly potent DNA-alkylating payload of **DGN462**.[4] While both ADCs effectively target CD19-positive cells, the superior in vitro cytotoxicity and in vivo anti-tumor efficacy of **DGN462** in lymphoma models position it as a promising candidate for further clinical development in the treatment of B-cell malignancies.[4] [5] It is important to note that SAR3419 has undergone clinical evaluation, demonstrating a manageable safety profile and clinical activity in patients with relapsed/refractory B-cell lymphoma.[12][13][14] The clinical potential of **DGN462** remains to be determined through future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting CD19 in B-cell lymphoma: emerging role of SAR3419 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved antitumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models -PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved antitumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD19 in B-cell lymphoma: emerging role of SAR3419 PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. Phase I multidose-escalation study of the anti-CD19 maytansinoid immunoconjugate SAR3419 administered by intravenous infusion every 3 weeks to patients with relapsed/refractory B-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II multicenter study of the anti-CD19 antibody drug conjugate coltuximab ravtansine (SAR3419) in patients with relapsed or refractory diffuse large B-cell lymphoma previously treated with rituximab-based immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coltuximab ravtansine (SAR3419) phase II trial shows moderate clinical activity in R/R DLBCL patients [lymphomahub.com]

To cite this document: BenchChem. [A Head-to-Head Comparison of DGN462 and SAR3419 in Preclinical Lymphoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422277#dgn462-versus-sar3419-in-lymphomamodels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com